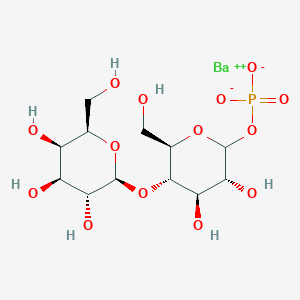
A-Lactose 1-phosphate barium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Lactose 1-phosphate barium salt is a chemical compound with the molecular formula C12H21BaO14P and a molecular weight of 557.59 g/mol . It is a derivative of lactose, a disaccharide sugar composed of glucose and galactose. This compound is primarily used in research and development settings, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Lactose 1-phosphate barium salt can be synthesized through the phosphorylation of lactose. The process involves the reaction of lactose with phosphoric acid in the presence of a barium salt. The reaction conditions typically include a controlled temperature and pH to ensure the selective phosphorylation of the lactose molecule .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Lactose 1-phosphate barium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lactose and phosphoric acid.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving alphthis compound salt include acids, bases, and nucleophiles. The reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of alphthis compound salt include lactose, phosphoric acid, and various substituted lactose derivatives .
Aplicaciones Científicas De Investigación
Alpha-Lactose 1-phosphate barium salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, to undergo phosphorylation and dephosphorylation processes. These reactions are crucial in the synthesis and breakdown of glycosylated molecules, which play significant roles in various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-D-Lactose 1-phosphate: Similar to alpha-Lactose 1-phosphate barium salt but without the barium ion.
Beta-Lactose 1-phosphate: An isomer of alpha-Lactose 1-phosphate with different spatial arrangement of atoms.
Lactose-6-phosphate: Another phosphorylated derivative of lactose with the phosphate group attached to a different position on the molecule.
Uniqueness
Alphthis compound salt is unique due to the presence of the barium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific research applications where the barium ion’s properties are advantageous .
Propiedades
Fórmula molecular |
C12H21BaO14P |
|---|---|
Peso molecular |
557.59 g/mol |
Nombre IUPAC |
barium(2+);[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22);/q;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?;/m1./s1 |
Clave InChI |
NPJFAEZSRDFUIM-RMLOYCLMSA-L |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)

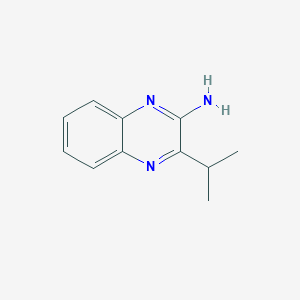

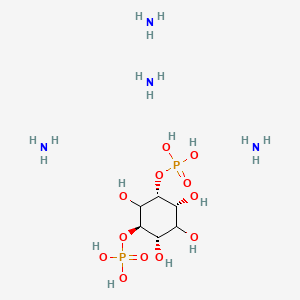
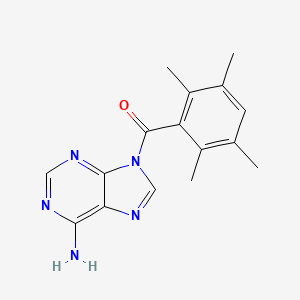


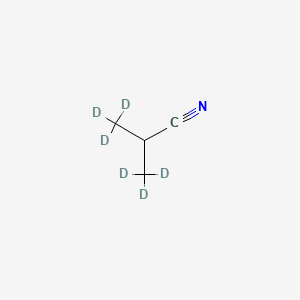
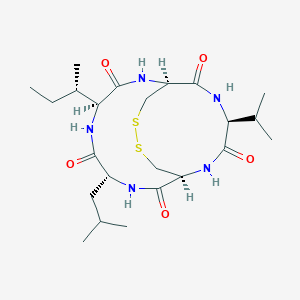

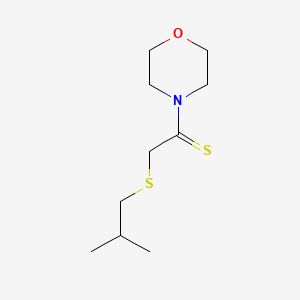

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
